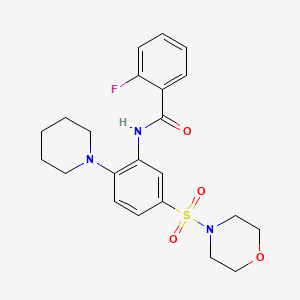
N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which is responsible for the biosynthesis of leukotrienes.
作用機序
N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor exerts its pharmacological effects by inhibiting the activity of N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide, which is a critical component of the leukotriene biosynthesis pathway. N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide is responsible for the translocation of arachidonic acid to 5-lipoxygenase, which initiates the synthesis of leukotrienes. Inhibition of N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide prevents the biosynthesis of leukotrienes, leading to a reduction in inflammation.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor has been shown to reduce the production of leukotrienes in various cell types, including human blood leukocytes, mast cells, and eosinophils. The compound has also been demonstrated to reduce airway inflammation and hyperresponsiveness in animal models of asthma and COPD. In addition, N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor has been shown to have a favorable safety profile in preclinical studies.
実験室実験の利点と制限
The advantages of using N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor in lab experiments include its high potency and specificity towards N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide, which allows for precise modulation of the leukotriene biosynthesis pathway. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor in lab experiments include its potential off-target effects and the need for appropriate controls to ensure the specificity of the observed effects.
将来の方向性
For N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor research include the development of more potent and selective inhibitors, the investigation of its therapeutic potential in other diseases such as psoriasis and rheumatoid arthritis, and the exploration of its combination therapy with other anti-inflammatory agents. Additionally, the elucidation of the molecular mechanisms underlying the pharmacological effects of N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor will provide valuable insights into the leukotriene biosynthesis pathway and its role in inflammatory diseases.
合成法
The synthesis of N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor involves the reaction of 2-acetylpyridine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ethylamine to yield N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). The compound has been shown to reduce the production of leukotrienes, which are potent pro-inflammatory mediators. Inhibition of leukotriene biosynthesis has been demonstrated to alleviate the symptoms of these diseases in preclinical studies.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-10-5-1-2-6-11(10)15-12(17)9-16-8-4-3-7-13(16)18/h1-8H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORAFWFRTSJYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CC=CC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)

![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)
![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)
![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)

![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)


![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)

